
Polanrazine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polanrazine A is a natural product found in Leptosphaeria maculans with data available.
Wissenschaftliche Forschungsanwendungen
Isolation and Phytotoxicity
- Phytotoxicity of Polanrazine A : Polanrazine A, along with other related compounds (Polanrazines B-F), were isolated from the blackleg fungus Phoma lingam. These compounds showed moderate but selective toxicity, causing necrotic and chlorotic lesions on mustard leaves. This suggests potential applications in studying plant-pathogen interactions and developing bioherbicides (Pedras & Biesenthal, 2001).
Bioactive Compounds and Derivatives
- Structural Analysis and Derivatives : Research has focused on the structural elucidation of polanrazine A and its derivatives. This is crucial for understanding their biological activity and potential applications in pharmacology and agriculture (Zhai et al., 2020).
Applications in Medical Research
- Exploring Pharmacological Actions : Although direct studies on Polanrazine A are limited, related compounds like Tetramethylpyrazine, isolated from similar sources, have shown significant pharmacological actions. These include applications in cardiovascular and cerebrovascular diseases, indicating a potential area for further exploration with Polanrazine A (Zhao et al., 2016).
Environmental Impact Studies
- Ecotoxicological Analysis : While not directly related to Polanrazine A, studies on similar compounds and their ecological impacts, such as those of atrazine, can provide insights into the environmental implications of using similar substances. This can guide the responsible development and application of Polanrazine A (Castro et al., 2021).
Eigenschaften
CAS-Nummer |
29552-08-7 |
|---|---|
Molekularformel |
C16H19N3O2 |
Molekulargewicht |
285.34 |
IUPAC-Name |
(3S,6S)-3-(1H-indol-3-ylmethyl)-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C16H19N3O2/c1-9(2)14-16(21)18-13(15(20)19-14)7-10-8-17-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,17H,7H2,1-2H3,(H,18,21)(H,19,20)/t13-,14-/m0/s1 |
InChI-Schlüssel |
WNWCQIPRIITCPM-KBPBESRZSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 |
SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




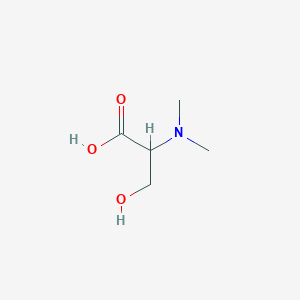
![4-[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanylaniline](/img/structure/B1654853.png)
![N-[(Z)-[4-(Dimethylamino)phenyl]methylideneamino]-5-nitropyridin-2-amine](/img/structure/B1654855.png)
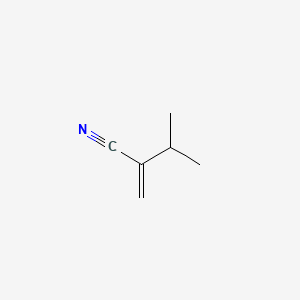
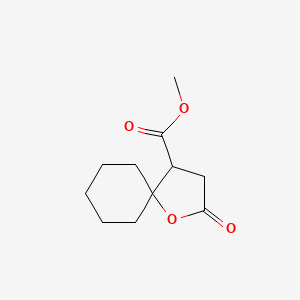
![{3-[((1R)-1-phenylethyl)amino]propyl}benzylamine](/img/structure/B1654861.png)


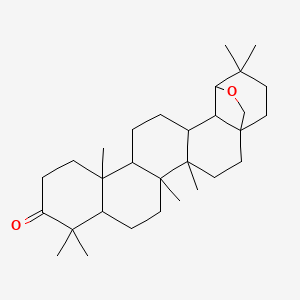
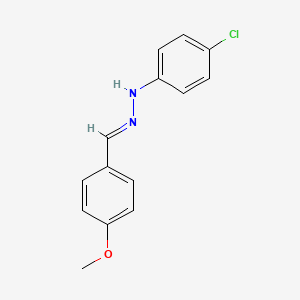
![Ethyl 2-[3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-8-yl]oxyacetate;hydrochloride](/img/structure/B1654870.png)

